Cas no 854417-06-4 (4-methoxy-3,3-dimethylbutan-1-amine)

4-Methoxy-3,3-dimethylbutan-1-amine is a branched primary amine featuring a methoxy substituent at the 4-position and two methyl groups at the 3-position. This compound is of interest in organic synthesis due to its structural features, which include both an amine functionality and an ether linkage, making it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. The steric hindrance from the dimethyl groups may influence reactivity, offering selectivity in certain transformations. Its stability under standard conditions and compatibility with common reagents enhance its utility in multi-step synthetic routes. The compound is typically handled under inert conditions to preserve its integrity.
4-methoxy-3,3-dimethylbutan-1-amine structure
854417-06-4 structure
Product name:4-methoxy-3,3-dimethylbutan-1-amine
CAS No:854417-06-4
MF:C7H17NO
MW:131.215982198715
CID:4660553

4-methoxy-3,3-dimethylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Butanamine, 4-methoxy-3,3-dimethyl-
    • 4-methoxy-3,3-dimethylbutan-1-amine
    • Inchi: 1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3
    • InChI Key: BORAAWRIHXYQJG-UHFFFAOYSA-N
    • SMILES: C(N)CC(C)(C)COC

4-methoxy-3,3-dimethylbutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-366075-0.05g
4-methoxy-3,3-dimethylbutan-1-amine
854417-06-4 93%
0.05g
$212.0 2023-03-02
Enamine
EN300-366075-0.25g
4-methoxy-3,3-dimethylbutan-1-amine
854417-06-4 93%
0.25g
$452.0 2023-03-02
Enamine
EN300-366075-1.0g
4-methoxy-3,3-dimethylbutan-1-amine
854417-06-4 93%
1g
$0.0 2023-06-07
1PlusChem
1P01BU1F-50mg
4-methoxy-3,3-dimethylbutan-1-amine
854417-06-4 93%
50mg
$271.00 2025-03-19
1PlusChem
1P01BU1F-2.5g
4-methoxy-3,3-dimethylbutan-1-amine
854417-06-4 93%
2.5g
$2025.00 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1694668-1g
4-Methoxy-3,3-dimethylbutan-1-amine
854417-06-4 98%
1g
¥6419.00 2024-07-28
A2B Chem LLC
AW30963-2.5g
4-methoxy-3,3-dimethylbutan-1-amine
854417-06-4 93%
2.5g
$1921.00 2024-04-19
1PlusChem
1P01BU1F-1g
4-methoxy-3,3-dimethylbutan-1-amine
854417-06-4 93%
1g
$1051.00 2025-03-19
Aaron
AR01BU9R-500mg
4-methoxy-3,3-dimethylbutan-1-amine
854417-06-4 95%
500mg
$1006.00 2025-02-09
A2B Chem LLC
AW30963-250mg
4-methoxy-3,3-dimethylbutan-1-amine
854417-06-4 93%
250mg
$511.00 2024-04-19

Additional information on 4-methoxy-3,3-dimethylbutan-1-amine

Chemical Profile of 4-methoxy-3,3-dimethylbutan-1-amine (CAS No. 854417-06-4)

4-methoxy-3,3-dimethylbutan-1-amine, identified by its Chemical Abstracts Service (CAS) number 854417-06-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by a unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex molecular architectures.

The structural composition of 4-methoxy-3,3-dimethylbutan-1-amine includes a primary amine functional group (-NH₂) positioned at the terminal carbon of a four-carbon chain, with an isobutyl side chain (C₃H₇) attached to the third carbon. Additionally, a methoxy group (-OCH₃) is located at the fourth carbon position. This specific arrangement imparts distinct chemical properties that make the compound valuable for various synthetic pathways.

In recent years, advancements in medicinal chemistry have highlighted the importance of structurally diverse amine derivatives in drug discovery. The presence of both an amine and an ether moiety in 4-methoxy-3,3-dimethylbutan-1-amine suggests potential interactions with biological targets, making it a candidate for further exploration in pharmacological research. The compound’s ability to serve as a precursor in the synthesis of more complex molecules has been demonstrated in several laboratory-scale reactions.

One notable application of 4-methoxy-3,3-dimethylbutan-1-amine is in the development of chiral auxiliaries and ligands used in asymmetric synthesis. The steric environment provided by the isobutyl groups and the electron-withdrawing effect of the methoxy group can influence the reactivity and selectivity of catalytic processes. Researchers have leveraged these properties to achieve high enantioselectivity in transformations involving this compound.

The compound’s solubility profile and stability under various conditions have also been subjects of investigation. Studies indicate that 4-methoxy-3,3-dimethylbutan-1-amine exhibits reasonable solubility in common organic solvents such as dichloromethane and tetrahydrofuran (THF), facilitating its use in solution-phase reactions. Furthermore, its stability under inert conditions makes it suitable for long-term storage and multiple synthetic manipulations without significant degradation.

Recent publications have explored the utility of 4-methoxy-3,3-dimethylbutan-1-amine in the synthesis of bioactive molecules. For instance, modifications to its core structure have led to the development of novel compounds with potential antimicrobial and anti-inflammatory properties. The methoxy group provides a site for further functionalization, allowing chemists to tailor the molecule’s characteristics for specific biological activities.

The role of 4-methoxy-3,3-dimethylbutan-1-amine as an intermediate in peptide mimetics has also been examined. Its structural features can be incorporated into peptidomimetic scaffolds to enhance metabolic stability while maintaining biological activity. This approach is particularly relevant in drug design efforts aimed at improving bioavailability and reducing immunogenicity.

In conclusion, 4-methoxy-3,3-dimethylbutan-1-amine (CAS No. 854417-06-4) represents a versatile building block with applications spanning synthetic organic chemistry and pharmaceutical development. Its unique structural attributes offer opportunities for innovation in drug discovery and material science. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow further.

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